N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
Overview
Description
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide, also known as BQ-123, is a selective antagonist of endothelin-1 (ET-1) receptor subtype A. ET-1 is a potent vasoconstrictor peptide that plays a critical role in regulating vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Mechanism of Action
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide selectively blocks the ET-1 receptor subtype A, which is primarily expressed in vascular smooth muscle cells. By blocking the vasoconstrictor effects of ET-1, this compound promotes vasodilation and improves blood flow. This compound has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which may contribute to its renoprotective effects.
Biochemical and physiological effects:
This compound has been shown to have potent vasodilatory effects on the pulmonary and systemic circulation, as well as renoprotective effects in animal models of renal disease. It has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells. This compound has been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and pulmonary hypertension.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide in lab experiments include its high selectivity for the ET-1 receptor subtype A, its potent vasodilatory and renoprotective effects, and its well-established safety profile. However, the limitations of using this compound include its relatively short half-life, which may require frequent dosing in in vivo experiments, and its potential off-target effects on other receptors.
Future Directions
For research on N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide include investigating its potential therapeutic applications in various cardiovascular and renal diseases, as well as exploring its mechanisms of action in greater detail. Additionally, the development of more selective and longer-acting ET-1 receptor antagonists may further improve the therapeutic potential of this compound and related compounds.
Scientific Research Applications
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has been widely used in scientific research to investigate the role of ET-1 in various physiological and pathological conditions. It has been shown to have potent vasodilatory effects on the pulmonary and systemic circulation, as well as renoprotective effects in animal models of renal disease. This compound has also been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and pulmonary hypertension.
properties
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c27-23(26-21-12-6-10-17-19(21)14-29-24(17)28)18-13-22(15-7-2-1-3-8-15)25-20-11-5-4-9-16(18)20/h1-13H,14H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNSHYVLUKKDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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